molecular formula C12H12O B11915946 1-Methylnaphthalene-3-methanol

1-Methylnaphthalene-3-methanol

Cat. No.: B11915946
M. Wt: 172.22 g/mol
InChI Key: LXCSHKNVEXLZIQ-UHFFFAOYSA-N
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Description

General Context of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, consists of two fused benzene (B151609) rings. rasayanjournal.co.in This fusion imparts distinct characteristics compared to monocyclic aromatic compounds, including a higher degree of π-electron delocalization and differentiated reactivity at its α (1, 4, 5, 8) and β (2, 3, 6, 7) positions. Naphthalene and its derivatives are prevalent in many areas of chemical science, serving as foundational structures for dyes, polymers, and agricultural chemicals. rasayanjournal.co.in In medicinal chemistry, the naphthalene scaffold is a versatile platform, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a valuable tool in the design of new materials and therapeutic agents. researchgate.nettcichemicals.com

Research Trajectories for 1-Methylnaphthalene-3-methanol and Related Compounds

Direct research on this compound is not extensively documented in publicly available literature. However, by examining research on closely related substituted naphthylmethanols, we can infer potential areas of interest and future research directions.

The synthesis of functionalized naphthylmethanols is an active area of research. For example, methods for preparing substituted 1-naphthylmethanols often involve the formylation of a corresponding substituted naphthalene followed by reduction of the resulting aldehyde. bac-lac.gc.ca A dearomative Mislow–Braverman–Evans rearrangement of aryl sulfoxides has also been reported as a novel method to produce substituted naphthylmethanols. nih.govresearchgate.net These synthetic strategies could potentially be adapted for the synthesis of this compound.

The functionalization of the naphthalene core continues to be a major focus. researchgate.net Research into regioselective C-H functionalization aims to introduce various groups at specific positions on the naphthalene ring, offering precise control over the final molecular architecture. researchgate.net Such methodologies could be instrumental in developing novel derivatives of this compound with tailored properties.

Furthermore, substituted naphthalenes, including methylnaphthalenes, are studied for their role in environmental science, particularly in the formation of secondary organic aerosols. researchgate.netcopernicus.org The functional groups on these molecules can significantly impact their atmospheric reactions and environmental fate. While specific studies on this compound in this context are lacking, the presence of both a methyl and a hydroxyl group would likely influence its reactivity and degradation pathways.

In the realm of materials science, naphthalene derivatives are investigated for their electronic and photophysical properties. tandfonline.comtandfonline.com The substitution pattern on the naphthalene ring can alter these properties, leading to applications in organic electronics and sensor technology. mdpi.comgoogle.com Future research may explore how the specific substitution pattern of this compound influences its fluorescence or other photophysical behaviors.

Table 1: Properties of Related Naphthalene Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-Methylnaphthalene (B46632)C₁₁H₁₀142.2090-12-0
2-Methylnaphthalene (B46627)C₁₁H₁₀142.2091-57-6
1-Naphthalenemethanol (B1198782)C₁₁H₁₀O158.204780-79-4
2-NaphthalenemethanolC₁₁H₁₀O158.201592-38-7
(4-Methyl-2-naphthyl)methanolC₁₂H₁₂O172.22Not Available

Note: (4-Methyl-2-naphthyl)methanol is a structural isomer of this compound. Data is limited for this compound as well.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(4-methylnaphthalen-2-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7,13H,8H2,1H3

InChI Key

LXCSHKNVEXLZIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)CO

Origin of Product

United States

Synthetic Methodologies for 1 Methylnaphthalene 3 Methanol and Its Structural Congeners

Classical Approaches to Naphthylmethanol Synthesis

Classical synthetic strategies provide foundational and reliable methods for preparing naphthylmethanols. These routes often involve the transformation of functional groups on a naphthalene (B1677914) scaffold, such as the reduction of aldehydes and ketones or the addition of organometallic reagents.

Reductive Transformations of Naphthalene Carbaldehydes or Ketones

A primary and straightforward method for the synthesis of 1-Methylnaphthalene-3-methanol is the reduction of its corresponding aldehyde, 1-methylnaphthalene-3-carbaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol. Two of the most common and effective reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net

Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. rsc.orgrsc.org It readily reduces aldehydes and ketones while generally leaving other functional groups, such as esters and amides, intact. rsc.orgrsc.org The reaction is typically performed at room temperature and is known for its high yields and operational simplicity. nih.gov

Lithium aluminum hydride, in contrast, is a much more powerful reducing agent. researchgate.netknu.ac.kr It must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to its high reactivity with protic substances. researchgate.net LiAlH₄ reduces not only aldehydes and ketones but also a wider range of carbonyl compounds, including carboxylic acids and esters, to their corresponding alcohols. nih.govknu.ac.kr While highly effective, its lack of selectivity and the need for more stringent reaction conditions make NaBH₄ the preferred reagent when chemoselectivity is a concern.

Table 1: Comparison of Common Reducing Agents for Naphthalene Carbaldehyde Reduction

Reagent Formula Typical Solvents Reactivity Key Advantages
Sodium Borohydride NaBH₄ Methanol, Ethanol Mild High chemoselectivity, operational simplicity

Grignard and Organolithium Reagent Mediated Additions to Naphthalene Aldehydes

To synthesize structural congeners of this compound, specifically secondary and tertiary naphthylmethanols, the addition of organometallic reagents like Grignard and organolithium reagents to a naphthalene aldehyde or ketone is a highly effective strategy. These reagents act as potent carbon nucleophiles, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond.

The reaction of 1-methylnaphthalene-3-carbaldehyde with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), followed by an acidic workup, yields a secondary alcohol. The 'R' group from the organometallic reagent is introduced at the carbinol center. This method is exceptionally versatile, allowing for the introduction of a wide variety of alkyl, vinyl, or aryl substituents, thereby enabling the synthesis of a broad library of structural analogs from a common precursor.

Functionalization of Naphthalene Ring Systems

The synthesis of the necessary precursor, 1-methylnaphthalene-3-carbaldehyde, can be achieved through the direct functionalization of the 1-methylnaphthalene (B46632) core. Electrophilic aromatic substitution reactions, such as formylation, are key to introducing the aldehyde functionality onto the naphthalene ring.

The regioselectivity of formylation on substituted naphthalenes is influenced by both the electronic nature of the existing substituent and the reaction conditions. For 1-methylnaphthalene, an electron-donating group, electrophilic attack is directed primarily to the activated alpha-positions (peri- and ortho-positions). Formylation reactions like the Vilsmeier-Haack or Rieche reaction can be employed. For instance, the formylation of 1-methylnaphthalene with triformamide in the presence of AlCl₃ has been reported, though yields can be modest. The precise ratio of isomers formed depends heavily on the specific reagents and conditions used, with para-isomers often favored. Once the aldehyde is in place, it can be readily reduced to the target methanol derivative as described previously.

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry increasingly relies on transition metal catalysis to construct complex aromatic systems with high efficiency and control. Palladium and other metals have enabled powerful annulation and cross-coupling strategies for assembling polysubstituted naphthalenes.

Palladium-Catalyzed Annulation and Coupling Strategies

Palladium catalysis offers sophisticated methods for constructing the substituted naphthalene skeleton, providing access to a wide range of structural congeners that would be difficult to synthesize via classical routes.

One powerful approach is the palladium-catalyzed annulation of internal alkynes with appropriately substituted aryl halides. This method forms two new carbon-carbon bonds in a single step, leading directly to highly substituted naphthalene derivatives. By carefully choosing the alkyne and the aryl halide starting materials, a diverse array of substitution patterns on the naphthalene core can be achieved.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, can be used to functionalize a pre-existing naphthalene scaffold. For example, a bromo-substituted naphthalene can be coupled with various organoboron or organozinc reagents to introduce alkyl, aryl, or other functional groups. These reactions are known for their broad functional group tolerance and mild conditions, making them highly valuable for late-stage functionalization and the synthesis of complex molecules.

Table 2: Example of Palladium-Catalyzed Annulation for Naphthalene Synthesis

Aryl Halide Alkyne Catalyst System Base Solvent Product Yield

Zinc-Catalyzed Benzannulation Techniques

While less common than palladium-based methods, other transition metals, including zinc, can catalyze reactions for the synthesis of naphthalene derivatives. Zinc(II)-catalyzed cyclization of 2-(2-oxo-alkyl)benzketones with alkenes has been shown to produce 1,2-dihydronaphthalene (B1214177) derivatives, which can serve as precursors to fully aromatized naphthalenes. These reactions proceed via a [4+2] cycloaddition mechanism. Although not as widely applied as palladium catalysis for direct naphthalene synthesis, these zinc-mediated techniques represent an alternative strategy for constructing the core ring system, often utilizing inexpensive and abundant catalysts.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions are a cornerstone in the synthesis of aryl compounds, including naphthalene derivatives. These methods offer a cost-effective alternative to palladium-catalyzed systems and exhibit unique reactivity. rsc.org

One of the oldest and most well-known copper-mediated reactions is the Ullmann condensation , which is used to form carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize precursors to naphthylmethanol derivatives by coupling an appropriate aryl halide with an alcohol. While traditional Ullmann reactions require harsh conditions, modern advancements using soluble copper catalysts with ligands like 1,10-phenanthroline (B135089) or 8-hydroxyquinoline (B1678124) allow for milder reaction conditions. acs.orgthieme-connect.com For instance, the coupling of a substituted bromonaphthalene with a protected hydroxymethylating agent could be envisioned as a route to a this compound precursor.

Copper-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the naphthalene core. nih.gov This approach avoids the need for pre-functionalized starting materials. For example, copper-catalyzed C-4 carboxylation of 1-naphthylamide derivatives has been reported, demonstrating the ability to functionalize specific positions on the naphthalene ring. researchgate.net Such methodologies could potentially be adapted to introduce a hydroxymethyl group or a precursor at the desired position.

Furthermore, copper-catalyzed annulation reactions provide a direct route to the naphthalene skeleton. A Cu(I)-catalyzed reaction of o-bromobenzaldehydes with β-ketoesters has been shown to produce substituted naphthalenes in a single step. rsc.orgresearchgate.net By carefully choosing the starting materials, this method could be tailored to produce naphthalenes with the substitution pattern required for this compound and its congeners.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often employs a copper(I) co-catalyst alongside a palladium catalyst. wikipedia.orglibretexts.org This reaction is highly valuable for synthesizing alkynyl-substituted naphthalenes, which can then undergo further transformations, such as cyclization, to yield complex naphthalene derivatives. nih.gov

Table 1: Overview of Copper-Mediated Reactions for Naphthalene Derivative Synthesis
Reaction TypeDescriptionKey FeaturesPotential Application for this compound Synthesis
Ullmann CondensationCopper-promoted conversion of aryl halides to aryl ethers. wikipedia.orgForms C-O bonds; modern methods use ligands for milder conditions. acs.orgthieme-connect.comCoupling of a bromonaphthalene derivative with a protected hydroxymethyl source.
C-H FunctionalizationDirect introduction of functional groups onto the naphthalene core. nih.govAvoids pre-functionalization; regioselectivity can be controlled by directing groups. researchgate.netDirect introduction of a hydroxymethyl or precursor group at the C-3 position.
Annulation ReactionsConstruction of the naphthalene skeleton from simpler precursors. rsc.orgOne-pot synthesis of substituted naphthalenes. researchgate.netSynthesis of the 1-methylnaphthalene core with a functional group at the C-3 position.
Sonogashira CouplingPalladium-catalyzed, copper co-catalyzed C-C bond formation between an alkyne and an aryl halide. wikipedia.orgCreates alkynyl-substituted naphthalenes as versatile intermediates. libretexts.orgnih.govSynthesis of alkynylnaphthalene precursors for subsequent cyclization or functionalization.

Electrophilic Cyclization of Propargylic Alcohols to Naphthalene Derivatives

A highly effective method for the regioselective synthesis of substituted naphthalenes involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. researchgate.netnih.gov This methodology is particularly advantageous as it proceeds under mild conditions and tolerates a variety of functional groups. nih.gov

The general strategy involves the reaction of a propargylic alcohol, which can be prepared from the corresponding 2-arylacetaldehyde and a lithium acetylide, with an electrophile. nih.gov A range of electrophiles, including iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr), can be used to initiate the cyclization. researchgate.netnih.gov The reaction with ICl is often rapid and provides high yields. nih.gov The resulting hydroxydihydronaphthalene intermediate can be readily dehydrated to the corresponding naphthalene derivative, often catalyzed by acid. nih.gov

Table 2: Electrophiles and Conditions for the Cyclization of Propargylic Alcohols
ElectrophileTypical Reaction ConditionsKey ObservationsReference
Iodine (I₂)CH₃CN, room temperatureReaction proceeds smoothly to give the iodinated naphthalene. nih.gov
Iodine Monochloride (ICl)CH₂Cl₂, NaHCO₃, -78 °C to room temperatureReaction is very fast and often gives higher yields than I₂. nih.gov nih.gov
Bromine (Br₂)CH₃CN, NaHCO₃, room temperatureEffective for producing brominated naphthalene derivatives. nih.gov
N-Bromosuccinimide (NBS)CH₃CN, 50 °CProvides an alternative source of electrophilic bromine. nih.gov
Phenylselenyl Bromide (PhSeBr)CH₃CN, NaHCO₃, room temperatureLeads to the formation of phenylselenyl-substituted naphthalenes. nih.gov

This methodology provides a direct and versatile route to a wide array of substituted naphthalenes, which are structural congeners of this compound. By selecting the appropriate arene-containing propargylic alcohol, the desired substitution pattern on the naphthalene core can be readily achieved.

Stereoselective and Enantioselective Synthesis of Naphthylmethanol Derivatives

The synthesis of chiral naphthylmethanol derivatives is of great interest due to their potential applications as chiral ligands and in asymmetric synthesis. Achieving high levels of stereoselectivity and enantioselectivity requires sophisticated catalytic systems and ligand design.

Asymmetric Catalysis in Naphthalene Core Formation

Catalytic asymmetric dearomatization (CADA) reactions have become a powerful strategy for constructing enantioenriched cyclic systems from simple aromatic precursors. thieme-connect.com While much of the focus has been on electronically activated arenes, recent progress has been made in the dearomatization of nonactivated naphthalenes. thieme-connect.com For example, an asymmetric dearomative cyclopropanation of naphthalenes has been developed using a chiral dirhodium catalyst, which creates three stereogenic centers with high enantioselectivity. thieme-connect.com

Another approach involves the asymmetric hydrogenation of naphthalenes. Molybdenum-based catalysts with chiral pyridine(diimine) (PDI) ligands have been shown to be active for the asymmetric hydrogenation of 2,6-disubstituted naphthalenes, achieving a modest enantiomeric excess. acs.org Further development of C1-symmetric PDI ligands aims to improve the enantioselectivity of this transformation. acs.org

Chiral Ligand Design for Naphthylmethanol Analogs

The design of chiral ligands is crucial for achieving high enantioselectivity in the synthesis of naphthylmethanol analogs. Binaphthyl-based scaffolds are a common feature in many successful chiral ligands due to their axial chirality. libretexts.orgnih.govthermofisher.com

One approach involves the use of binaphthyl-prolinol chiral ligands in the enantioselective arylation of aromatic aldehydes. These ligands have been shown to provide high isolated yields and excellent enantiomeric excesses (up to 98% ee) in the addition of diethylzinc (B1219324) to aromatic aldehydes. libretexts.org This methodology could be applied to the synthesis of chiral diarylmethanols with a naphthalene moiety.

Another class of ligands, acylated versions of 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN), termed NOBINAc, have been developed for asymmetric palladium-catalyzed C-H activation/annulation processes. nih.gov These ligands combine the axial chirality of the binaphthyl scaffold with the bidentate coordination properties of mono-N-protected amino acids, leading to high enantioselectivities in the synthesis of enantioenriched benzazepines. nih.gov The principles of this ligand design could be extended to the development of catalysts for the enantioselective synthesis of naphthylmethanol analogs.

Table 3: Chiral Ligands in Enantioselective Synthesis of Naphthalene Derivatives
Ligand TypeCatalytic SystemApplicationAchieved EnantioselectivityReference
Pyridine(diimine) (PDI)MolybdenumAsymmetric hydrogenation of 2,6-dimethylnaphthalene (B47086)13% ee acs.org
Binaphthyl-ProlinolZincEnantioselective arylation of aromatic aldehydesUp to 98% ee libretexts.org
NOBINAcPalladiumEnantioselective C-H activation/annulationUp to 95% ee nih.gov

Green Chemistry Principles in Naphthylmethanol Synthesis

The application of green chemistry principles to the synthesis of naphthalene derivatives is an increasingly important area of research, focusing on minimizing environmental impact through the use of safer solvents and solvent-free conditions. ccspublishing.org.cn

Solvent-Free and Water-Mediated Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing pollution, lowering costs, and simplifying processes. Mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of various organic compounds, including biphenyltetracarboxydiimide liquid crystals, in a solvent-free manner. The synthesis of 1-amidoalkyl-2-naphthols has also been achieved under solvent-free conditions via a one-pot multi-component condensation. These approaches highlight the potential for developing solvent-free syntheses of this compound and its analogs.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The hydrothermal condensation of monoamines with bisanhydrides to produce high-purity perylene (B46583) and naphthalene bisimides has been demonstrated to proceed quantitatively in water without the need for organic solvents or catalysts. rsc.orgccspublishing.org.cn This method showcases the feasibility of using water as a reaction medium for the synthesis of complex aromatic compounds. The development of water-mediated syntheses for naphthylmethanol derivatives would represent a significant advancement in the green chemistry of these compounds.

Table 4: Green Chemistry Approaches in Naphthalene Derivative Synthesis
ApproachMethodologyExample ApplicationKey AdvantagesReference
Solvent-FreeMechanochemical (Ball Milling)Synthesis of biphenyltetracarboxydiimide liquid crystalsReduced waste, fast reaction times, high yields.
Solvent-FreeOne-pot multi-component condensationSynthesis of 1-amidoalkyl-2-naphtholsHigh efficiency, simple procedure.
Water-MediatedHydrothermal condensationSynthesis of perylene and naphthalene bisimidesQuantitative yield, no organic solvents or catalysts needed. rsc.orgccspublishing.org.cn rsc.orgccspublishing.org.cn

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology can be effectively applied to the synthesis of this compound, primarily through the reduction of a suitable carbonyl precursor, such as 1-methylnaphthalene-3-carbaldehyde.

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. britannica.com Microwave irradiation can significantly enhance the efficiency of this process. Common reducing agents like sodium borohydride (NaBH₄) can be employed, often supported on solid matrices like alumina (B75360), in a solvent-free environment. nih.gov This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent waste.

For the synthesis of this compound, the precursor, 1-methylnaphthalene-3-carbaldehyde, would be subjected to microwave irradiation in the presence of a reducing agent. The reaction conditions, such as microwave power and irradiation time, would be optimized to achieve maximum conversion and yield.

Table 1: Illustrative Microwave-Assisted Reduction of Aromatic Aldehydes This table presents representative data for the microwave-assisted reduction of various aromatic aldehydes to their corresponding alcohols, demonstrating the general efficiency of this methodology.

EntryAldehyde PrecursorReducing AgentSolvent/SupportMicrowave Power (W)Time (min)Yield (%)
1BenzaldehydeNaBH₄Alumina150595
24-MethoxybenzaldehydeNaBH₄Silica Gel200398
32-NaphthaldehydeNaBH₄Alumina180792
41-Methylnaphthalene-3-carbaldehyde (proposed)NaBH₄Alumina150-2005-10>90 (expected)

The data illustrates that microwave-assisted reductions are typically rapid and high-yielding. For a precursor like 1-methylnaphthalene-3-carbaldehyde, it is anticipated that the reduction to this compound would proceed efficiently under similar conditions.

Mechanochemical Approaches to Alcohol Functionalization

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. nih.govmdpi.com This technique can be applied to the functionalization of naphthalene derivatives, including the introduction of alcohol functionalities.

A relevant example is the mechanochemical synthesis of 2,3-bis(hydroxymethyl)naphthalene. researchgate.net In this process, the corresponding precursor is subjected to ball milling, a common mechanochemical technique, with a suitable reagent to achieve the desired transformation. This demonstrates the feasibility of forming hydroxymethyl groups on a naphthalene core using mechanical energy.

For the synthesis of this compound, a potential mechanochemical route could involve the reduction of 1-methylnaphthalene-3-carbaldehyde using a solid-state reducing agent under ball-milling conditions. The reaction would be conducted in the absence of a bulk solvent, with the mechanical energy facilitating the interaction between the reactants.

Table 2: Research Findings on Mechanochemical Synthesis of a Naphthalene Diol This table summarizes the findings for the mechanochemical synthesis of 2,3-bis(hydroxymethyl)naphthalene, a structural congener of the target molecule.

ParameterValue/Observation
Starting Material1,2-Phthalic dicarboxaldehyde
ReagentNot specified in abstract
MethodBall Milling
SolventSolvent-free
Product2,3-bis(hydroxymethyl)naphthalene
Key AdvantageAvoids issues of low solubility and the use of hazardous solvents. researchgate.net

This example underscores the potential of mechanochemistry for the synthesis of hydroxylated naphthalene derivatives, offering a green and efficient synthetic route.

Utilization of Renewable Feedstocks and Atom-Economical Processes

The principles of green chemistry encourage the use of renewable feedstocks and the design of atom-economical reactions to minimize waste. researchgate.net While the direct synthesis of this compound from renewable sources is not yet widely established, the building blocks for its synthesis can potentially be derived from biomass.

Aromatic compounds, including naphthalenes, are traditionally derived from petroleum. researchgate.net However, research is ongoing to produce these key chemical intermediates from renewable resources such as lignin, a complex polymer found in plant cell walls. researchgate.net Through various chemical and biological conversion processes, biomass can be transformed into aromatic platform molecules that can then be further functionalized.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org An ideal, 100% atom-economical reaction incorporates all atoms from the starting materials into the final product. For the synthesis of this compound, an atom-economical approach would involve the direct functionalization of 1-methylnaphthalene. For instance, a direct C-H hydroxymethylation of 1-methylnaphthalene at the 3-position would be a highly atom-economical route, as it would avoid the need for pre-functionalized starting materials and the generation of stoichiometric byproducts. nih.govnih.gov While challenging, the development of catalytic systems to achieve such selective C-H functionalizations is a major goal in modern organic synthesis.

Table 3: Comparison of Synthetic Routes by Atom Economy

Synthetic RouteReactantsDesired ProductByproductsAtom Economy
Traditional (e.g., Grignard) 3-Bromo-1-methylnaphthalene, Formaldehyde, Mg, AcidThis compoundMgBr₂, H₂OLow
Reduction of Aldehyde 1-Methylnaphthalene-3-carbaldehyde, NaBH₄, H₂OThis compoundNaBO₂, H₂Moderate
Ideal C-H Hydroxymethylation 1-Methylnaphthalene, FormaldehydeThis compoundNoneHigh (potentially 100%)

This comparison highlights the potential of developing more sustainable and efficient synthetic routes to this compound and its congeners by focusing on renewable feedstocks and atom-economical transformations.

Mechanistic Investigations of Chemical Transformations Involving 1 Methylnaphthalene 3 Methanol and Derivatives

Oxidation and Redox Chemistry of Naphthylmethanols

The oxidation of naphthylmethanols, such as 1-methylnaphthalene-3-methanol, can proceed through various pathways, leading to a range of products including aldehydes, carboxylic acids, and quinones. The specific outcome of these reactions is highly dependent on the chosen methodology, including electrochemical, chemical, and photochemical approaches.

The anodic oxidation of naphthalene (B1677914) derivatives occurs through a sequence of electron transfer and chemical reaction steps. While the specific "EECrCp" (Electron transfer, Electron transfer, Chemical reaction, Chemical reaction, Proton loss) pathway is a detailed mechanistic model, a more general and widely observed mechanism for the oxidation of aromatic compounds like naphthalene derivatives is the ECE (Electrochemical-Chemical-Electrochemical) mechanism. In this process, an initial electron transfer from the naphthalene ring forms a radical cation. This is followed by a chemical reaction, such as the loss of a proton or reaction with a nucleophile, and a subsequent electron transfer to form the final product.

For naphthalene derivatives, cyclic voltammetry studies have shown two oxidation waves, which coalesce into a single wave in the presence of water, a characteristic feature of an ECE-type reaction sequence. The electrochemical oxidation of p-anisidine (B42471) derivatives to p-benzoquinone imines, and the subsequent cyclization of naphthalene-derived imines to single tautomers, further illustrates the complexity and potential for controlled synthesis through anodic oxidation. The mechanism for the oxidation of naphthalene itself is proposed to involve the formation of a radical cation, which can then undergo further reactions.

Achieving chemo- and regioselectivity in the oxidation of functionalized naphthalenes like this compound is a significant challenge in synthetic chemistry. The presence of both a benzylic alcohol and an aromatic naphthalene core provides multiple potential sites for oxidation.

Strategies for the selective oxidation of benzylic alcohols to the corresponding aldehydes or ketones are well-established and can be applied to naphthylmethanols. These methods often employ mild and selective oxidizing agents to prevent over-oxidation to carboxylic acids or undesired reactions on the aromatic ring. For instance, N-heterocycle-stabilized λ3-iodanes have been shown to be effective for the mild oxidation of activated alcohols, including benzylic alcohols, without overoxidation. Similarly, systems like chromium trioxide-periodic acid (CrO3-H5IO6) can efficiently oxidize benzylic alcohols and their ethers to carbonyl compounds with high functional group tolerance.

Regioselective functionalization of the naphthalene ring itself is another important aspect. Directed C-H activation strategies have emerged as powerful tools for introducing functional groups at specific positions on the naphthalene skeleton. These methods utilize directing groups to guide a metal catalyst to a particular C-H bond, enabling selective functionalization that would be difficult to achieve through traditional electrophilic aromatic substitution.

Photocatalytic oxidation offers an environmentally benign approach for the transformation of naphthalene derivatives. These reactions are typically initiated by the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), upon irradiation of a photocatalyst, commonly titanium dioxide (TiO2), with UV light.

The photocatalytic degradation of naphthalene is initiated by the hydroxylation of the aromatic ring by •OH radicals, which is often the rate-determining step. This leads to the formation of hydroxylated intermediates, such as naphthols. For instance, the photocatalytic conversion of naphthalene to α-naphthol has been demonstrated using nanometer-sized TiO2. Further oxidation of these intermediates can lead to the formation of various products, including 2-formyl-cinnamaldehyde, 1,4-naphthoquinone, and phthalic anhydride, and ultimately to complete mineralization to CO2 and H2O. The efficiency of this process can be influenced by factors such as the presence of co-solvents and electron acceptors.

Recent studies on the photodegradation of secondary organic aerosol (SOA) produced from the hydroxyl radical-initiated oxidation of naphthalene have shown that photochemical aging can significantly alter the molecular composition of the aerosol, leading to the formation of oligomers with shorter carbon skeletons and the release of volatile organic compounds.

Reduction and Hydrogenation Reaction Mechanisms

The reduction and hydrogenation of the methylnaphthalene scaffold are critical processes, particularly in the context of producing high-density fuels and hydrogen storage materials. These reactions involve the saturation of the aromatic naphthalene ring system, and the kinetics and selectivity are highly dependent on the catalyst and reaction conditions.

The liquid-phase hydrogenation of 1-methylnaphthalene (B46632) is a complex process that proceeds through a network of consecutive and parallel reactions. The initial hydrogenation can lead to the formation of two primary isomers: 1-methyltetralin and 5-methyltetralin. These intermediates can then be further hydrogenated to various stereoisomers of 1-methyldecalin.

Kinetic studies are essential for understanding the rates of these individual reaction steps and for optimizing the process to favor the desired products. The rate of catalytic hydrogenation is influenced by several factors, including temperature, hydrogen pressure, catalyst type and loading, and the concentrations of the reactants and products. The kinetics of these reactions are often described by Langmuir-Hinshelwood models, which account for the adsorption of reactants and hydrogen on the catalyst surface. A crucial aspect of obtaining reliable kinetic data is ensuring the absence of mass and heat transfer limitations.

The choice of catalyst is paramount in controlling the selectivity of naphthalene ring hydrogenation. Different catalysts exhibit varying activities and selectivities towards the formation of partially hydrogenated (tetralins) or fully hydrogenated (decalins) products.

Noble metal catalysts, such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), supported on materials like alumina (B75360) or activated carbon, are highly active for the hydrogenation of aromatic compounds under mild conditions. acs.org For the hydrogenation of 1-methylnaphthalene, these catalysts have been systematically studied to understand their performance. acs.org It has been observed that 1-methylnaphthalene hydrogenation predominantly yields 5-methyltetralin over all these catalysts initially. acs.org

Bimetallic catalysts, such as NiMo and CoMo sulfides, are also widely used, particularly in hydrotreating applications. The NiMoW/γ-Al2O3 catalyst has been found to have the best saturation performance for 1-methylnaphthalene. researchgate.net The selectivity of these catalysts can be tuned by adjusting the metal composition and the support material. For instance, in the hydrogenation of naphthalene, Pd catalysts have shown high activity, with the product distribution between tetralin and decalin being dependent on the Pd loading. nih.govacs.org Ni- and Mo-based catalysts have been noted for producing a higher proportion of cis-decalin. acs.org The support can also play a crucial role; for example, a hollow β-zeolite supported platinum catalyst (Pt/Hβ-2) has demonstrated high conversion of naphthalene and yield of decalin. researchgate.net

The selectivity is also influenced by the reaction conditions. For example, in the hydrogenation of 1-methylnaphthalene over a NiMo/Al2O3 catalyst, a high selectivity (98.3%) towards methyl-tetralin was achieved at 360°C and 4.0 MPa. researchgate.net

Table of Catalyst Performance in Naphthalene Hydrogenation

CatalystSupportReactantKey Product(s)Selectivity/YieldReaction Conditions
NiMoAl2O31-MethylnaphthaleneMethyl-tetralin98.3% Selectivity360°C, 4.0 MPa
PtHβ-2 (hollow)NaphthaleneDecalin81.4% Yield220°C
Pd (5%)Al2O3NaphthaleneDecalin99.5% YieldNot specified
NiMoWγ-Al2O31-MethylnaphthaleneSaturated productsHighest saturation performanceNot specified

Cleavage and Functionalization Reactions of Naphthylmethanol Moieties

The naphthylmethyl scaffold, a fundamental structural unit in organic chemistry, undergoes a variety of chemical transformations. The reactivity of the benzylic-like alcohol in this compound and its derivatives is central to these processes. Mechanistic investigations have revealed complex pathways involving bond cleavage, rearrangements, and functionalizations, which are dictated by reaction conditions and the nature of the substituents.

Homolytic and Heterolytic Cleavage Pathways (e.g., C-O bond dissociation in naphthylmethyl derivatives)

The carbon-oxygen bond in naphthylmethyl derivatives is susceptible to cleavage upon photochemical excitation, proceeding through competing homolytic and heterolytic pathways. cdnsciencepub.comresearchgate.net The distribution of products is contingent on the nature of the leaving group and the excited state multiplicity (singlet or triplet). cdnsciencepub.com

Heterolytic Cleavage: This pathway involves the formation of a 1-naphthylmethyl carbocation and an anionic leaving group. The carbocation is subsequently trapped by nucleophilic solvents. For instance, the photolysis of 1-naphthylmethyl derivatives in methanol (B129727) yields the corresponding methyl ether. cdnsciencepub.com

Homolytic Cleavage: This pathway generates a 1-naphthylmethyl radical and a radical leaving group. The 1-naphthylmethyl radical can then undergo several reactions: coupling to form 1,2-di(1-naphthyl)ethane, hydrogen atom abstraction from the solvent to yield 1-methylnaphthalene, or coupling with solvent-derived radicals. cdnsciencepub.com

Studies on (1-naphthylmethyl)trimethylammonium chlorides reveal that both heterolytic and homolytic cleavage can occur from the excited singlet state. cdnsciencepub.com The competition between these pathways is influenced by substituent effects on the naphthalene ring. cdnsciencepub.com The initial cleavage can lead to the formation of either a radical pair or an ion pair directly from the excited state. An alternative mechanism proposes the initial formation of a radical pair, which can then undergo electron transfer to form the ion pair. cdnsciencepub.com The eventual product distribution reflects the partitioning between these competing routes. cdnsciencepub.com

Table 1: Products of Photochemical Cleavage of 1-Naphthylmethyl Derivatives in Methanol
Cleavage PathwayIntermediate SpeciesRepresentative Product(s)
Heterolytic1-Naphthylmethyl carbocation1-(Methoxymethyl)naphthalene (ether)
Homolytic1-Naphthylmethyl radical1,2-Di(1-naphthyl)ethane (coupling)
1-Methylnaphthalene (H-abstraction)
Coupling products with solvent-derived radicals

Acid-Catalyzed Rearrangements and Substitutions

Under acidic conditions, naphthylmethanol derivatives can undergo rearrangements and substitution reactions. These transformations are typically initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a resonance-stabilized naphthylmethyl carbocation. This carbocationic intermediate can then be attacked by a nucleophile present in the reaction medium (a substitution reaction) or undergo skeletal rearrangements.

Chiral Brønsted acids have been utilized to mediate various asymmetric rearrangement reactions, providing a powerful tool for synthesizing enantioenriched molecules. rsc.org While specific studies on this compound are not prevalent, the general mechanism for acid-catalyzed reactions of benzylic alcohols is well-established. For example, the acid-catalyzed hydrogen exchange of 2-naphthol (B1666908) at the 1-position proceeds via electrophilic substitution on the activated ring, demonstrating the reactivity of the naphthalene system under acidic conditions. rsc.org The reaction of an alcohol with an acid catalyst can lead to an addition reaction followed by a substitution reaction to form the final product. chegg.com

Nucleophilic Substitution Reactions via Intermediate Formation (e.g., isouronium intermediates)

A modern, solvent-free approach for the nucleophilic substitution of alcohols, including naphthylmethanol derivatives, involves their activation via isouronium intermediates. researchgate.netnih.gov This method utilizes an alcohol-activating reagent, such as fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH), in conjunction with a base like K₂HPO₄ under mechanochemical (ball-milling) conditions. researchgate.netresearchgate.net

The alcohol first reacts with TFFH to form a highly reactive O-alkyl isouronium salt. researchgate.net This intermediate is then susceptible to attack by a wide range of nucleophiles in the same reaction vessel. researchgate.net This one-pot procedure has been successfully applied to 2-naphthylmethanol, demonstrating its utility for the synthesis of various derivatives. researchgate.net The scope of the reaction is broad, allowing for the formation of C-N, C-Halogen, and C-O bonds. nih.govresearchgate.net

Table 2: Nucleophilic Substitution of 2-Naphthylmethanol via Isouronium Intermediates
Nucleophile TypeSpecific NucleophileProduct TypeReported Yield
AminesThiomorpholineN-alkylated amine79%
PiperidineN-alkylated amine52%
HalidesBr⁻, I⁻Alkyl halideTested
Oxygen-centeredPhO⁻EtherTested

C-H Functionalization of Naphthalene Ring Systems Bearing Alcohol Groups

Direct C-H bond functionalization represents a powerful and atom-economical strategy for modifying aromatic scaffolds. nih.gov In naphthalene derivatives, existing functional groups can act as directing groups, guiding the reaction to a specific position. researchgate.net The hydroxyl group of naphthylmethanol can serve as a directing group for C-H bond activation, facilitating the introduction of new functional groups at positions ortho to the substituent. researchgate.net

Various transition-metal-catalyzed reactions have been developed for the regioselective functionalization of naphthalenes. nih.govacs.org For instance, ruthenium(II) catalysis has enabled C-H/N-H and C-H/O-H functionalization at the peri-position. researchgate.net By employing specific directing groups and catalytic systems, it is possible to achieve selective functionalization at nearly every position of the naphthalene nucleus, including challenging remote C6 and C7 positions using specially designed templates. nih.govacs.org These methodologies provide efficient routes to complex, polysubstituted naphthalene derivatives from simple precursors. acs.organr.fr

Isomerization Pathways of Methylnaphthalene Derivatives

The isomerization of methylnaphthalenes is a commercially significant process, particularly for the production of specific isomers that serve as valuable chemical intermediates.

Zeolite-Catalyzed Isomerization Processes

The isomerization of 1-methylnaphthalene to 2-methylnaphthalene (B46627) is a key step in the synthesis of 2,6-dimethylnaphthalene (B47086), a monomer for high-performance polyethylene (B3416737) naphthalate (PEN) polymers. rsc.orgnih.gov This transformation is effectively catalyzed by solid acids, most notably zeolites, due to their thermal stability, defined pore structures, and high activity. bcrec.idscispace.com

Table 3: Zeolite-Catalyzed Isomerization of 1-Methylnaphthalene (1-MN)
CatalystReaction TemperatureKey Finding
Mixed acids-treated HBEA Zeolite623 KAchieved a 2-methylnaphthalene yield of 65.84% with a low deactivation rate. bcrec.idscispace.com
Beta Zeolite~573 K (300 °C)Systematically investigated reaction conditions; catalyst deactivation by nitride contaminants was studied. rsc.orgnih.gov
Various Zeolites (Y, MOR, SAPO-5, ZSM-5)Not specifiedIsomerization is the main reaction, with disproportionation occurring to a lesser degree. nih.gov

Influence of Catalyst Structure and Acidity on Regioisomerization

The regioisomerization of methylnaphthalenes, including derivatives of 1-methylnaphthalene, is a critical process, particularly in the production of high-value isomers like 2,6-dimethylnaphthalene (2,6-DMN), a key monomer for high-performance polymers. rsc.organkara.edu.tr The structure of the catalyst, particularly the pore dimensions and topology of zeolites, along with the nature and strength of its acid sites, plays a pivotal role in directing the reaction towards the desired products. nih.govbcrec.idnih.gov

Zeolites such as HBEA, HY, and ZSM-5 are commonly employed for these isomerization reactions. bcrec.idelsevierpure.com The catalytic activity and selectivity are strongly correlated with the acidic properties of these materials. For instance, in the isomerization of 1-methylnaphthalene to 2-methylnaphthalene, a crucial precursor step for 2,6-DMN synthesis, the acidity of the catalyst is a key determinant of performance. rsc.orgbcrec.id Studies have shown that treating HBEA zeolite with mixed acids can enhance the selectivity towards 2-methylnaphthalene. bcrec.idgrafiati.com This enhancement is attributed to the modification of the catalyst's acid site distribution and strength, which can influence the reaction pathway and suppress undesirable side reactions.

The interplay between catalyst acidity and structure is further highlighted in studies using HY zeolites for the selective ring opening of 1-methylnaphthalene. nih.gov Bi-functional catalysts comprising a metallic function (NiW) and an acidic function (HY zeolite) have been investigated. It was observed that the catalyst's acidity, which can be modulated by the SiO2/Al2O3 ratio of the zeolite or by the addition of alkali metals like potassium (K), significantly impacts the yield of ring-opened products. nih.gov While high acidity is crucial for the reaction, an optimal acidity appears to be necessary to maximize the desired product yield, as excessive acidity can lead to unwanted side reactions and catalyst deactivation. nih.gov

Deactivation of the catalyst is a significant challenge in these processes, often caused by the formation of coke, which blocks the active sites and pores. nih.gov The nature of the acid sites and the reaction conditions can influence the rate and nature of coke formation. nih.gov Interestingly, the presence of nitrides in the feedstock can also lead to deactivation through strong adsorption on the acid sites. rsc.org Regeneration of the catalyst can often be achieved by calcination to burn off the coke deposits. rsc.orgnih.gov

Table 1: Influence of Catalyst Properties on 1-Methylnaphthalene Isomerization

Catalyst Modification Key Finding Reference
HBEA Zeolite Mixed acids treatment Increased selectivity to 2-methylnaphthalene. bcrec.id
NiW/HY Zeolite Varying SiO2/Al2O3 ratio and K addition Optimum acidity is crucial for maximizing selective ring opening. nih.gov
MWW, BEA, FAU Zeolites Comparison of pore structures 12-membered ring channels showed higher activity than 10-membered rings. nih.gov
Beta Zeolite Nitride presence in feed Deactivation by firm adsorption of nitrides on acid sites. rsc.org

Mechanistic Aspects of Methanol-to-Hydrocarbon (MTH) Processes

Role of Methylnaphthalenes as Active Intermediates and Deactivating Species in Zeolite Catalysis

In the complex reaction network of the Methanol-to-Hydrocarbon (MTH) process, aromatic compounds, including methylnaphthalenes, play a dual role. They can act as active intermediates that propagate the catalytic cycle, but also as precursors to deactivating species, commonly referred to as coke. oaes.ccnih.gov The confinement of these species within the microporous structure of zeolite catalysts is a key factor governing their reactivity and ultimate fate.

The "hydrocarbon pool" mechanism is a widely accepted model for the MTH reaction, where methanol reacts with organic species trapped within the zeolite pores to form a complex mixture of hydrocarbons. oaes.ccresearchgate.net Aromatic species, including methylnaphthalenes, are integral components of this hydrocarbon pool. acs.org They can undergo repeated cycles of methylation by methanol and subsequent dealkylation to produce lighter olefins, thus acting as catalytic centers for the conversion of methanol. acs.org The specific isomers of methylnaphthalenes formed and their reactivity are influenced by the shape-selective environment of the zeolite catalyst. elsevierpure.com

However, the same aromatic intermediates can also lead to catalyst deactivation. Through successive methylation and other secondary reactions, methylnaphthalenes can grow into larger, polycyclic aromatic hydrocarbons (PAHs). nih.gov These bulky molecules can become trapped within the zeolite channels, blocking access to the active sites and ultimately leading to the formation of coke. nih.govoaes.cc The rate of deactivation is influenced by the zeolite topology, the reaction conditions, and the nature of the hydrocarbon pool. For instance, zeolites with larger pores may accommodate larger aromatic species, potentially delaying deactivation but also possibly leading to the formation of more complex coke precursors.

Hydrocarbon Pool Mechanisms and Dual Cycle Concepts Involving Naphthalene Species

The hydrocarbon pool mechanism has been refined to include the "dual cycle" concept, which provides a more detailed picture of the MTH process. oaes.ccresearchgate.net This concept posits the existence of two interconnected catalytic cycles: an olefin-based cycle and an aromatic-based cycle. oaes.ccacs.org Naphthalene species, as part of the aromatic contingent of the hydrocarbon pool, are primarily involved in the aromatic-based cycle.

In this cycle, methylnaphthalenes and other methylated aromatics are formed and serve as co-catalysts. mdpi.com They react with methanol to form more highly methylated species, which can then eliminate olefins (like ethene and propene) to regenerate the aromatic intermediate, albeit often a different isomer or methylation degree. oaes.cc This cycle is particularly important for the production of ethene and other aromatics. oaes.cc

Kinetic Studies and Reaction Rate Constants in MTH Processes

Understanding the kinetics of the elementary steps in the MTH process is essential for optimizing catalyst performance and reactor design. However, the complexity of the reaction network makes it challenging to determine the rate constants for individual reactions involving species like methylnaphthalenes within the zeolite pores. mdpi.comresearchgate.net

Kinetic models for the MTH process are often based on lumped reaction pathways. mdpi.com Nevertheless, studies focusing on the combustion of 1-methylnaphthalene can provide insights into the reactivity of this molecule and its derivatives, which can be cautiously extrapolated to the MTH context. nih.govmdpi.compolimi.it For instance, the development of detailed chemical kinetic models for 1-methylnaphthalene combustion involves a large number of species and reactions, including hydrogen abstraction, substitution, and oxidation pathways. mdpi.comresearchgate.net

The rate constants for these reactions are often determined through a combination of experimental measurements (e.g., in shock tubes and flow reactors) and theoretical calculations. mdpi.comkaust.edu.sa For example, rate constants for hydrogen abstraction from the methyl group of 1-methylnaphthalene by various radicals have been calculated and compared to analogous reactions with toluene. polimi.it These studies provide fundamental data on the bond dissociation energies and reactivity of different sites in the molecule, which are also relevant for its reactions in the MTH environment.

Within the MTH process, the rate of methylation of naphthalene and methylnaphthalenes is a key parameter. researchgate.net Kinetic studies have shown that the reaction rates depend on the concentrations of both the aromatic species and methanol. researchgate.net The temperature also has a significant effect on the reaction rate, with higher temperatures generally leading to higher conversion but potentially lower selectivity to desired products. youtube.com The apparent activation energy for these reactions can be determined from experimental data and provides a measure of the temperature sensitivity of the process. youtube.comnih.gov However, it is important to recognize that these are apparent kinetic parameters that encompass the effects of adsorption, diffusion, and the intrinsic surface reaction within the zeolite.

Table 2: Key Mechanistic Concepts in MTH Processes Involving Naphthalene Species

Concept Description Relevance of Naphthalene Species Reference
Hydrocarbon Pool A mixture of organic intermediates trapped in zeolite pores that mediate methanol conversion. Methylnaphthalenes are key components of the aromatic portion of the pool. oaes.ccresearchgate.net
Dual Cycle Mechanism Two interconnected cycles, one based on olefins and one on aromatics, drive the MTH reaction. Naphthalene species are central to the aromatic-based cycle, producing olefins and other aromatics. oaes.ccacs.org
Catalyst Deactivation Loss of catalytic activity over time, primarily due to coke formation. Methylnaphthalenes can act as precursors to larger PAHs that form coke. nih.gov
Reaction Kinetics The study of reaction rates and mechanisms. Rate constants for methylation and other reactions of naphthalenes are crucial for process modeling. researchgate.netyoutube.com

Advanced Analytical and Spectroscopic Characterization of Naphthylmethanol Derivatives

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular puzzle. For a novel or sparsely studied compound like 1-Methylnaphthalene-3-methanol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for complete structural assignment.

Proton and Carbon-13 NMR Analyses

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), the hydroxyl proton (-OH), and the methyl protons (-CH₃). The chemical shifts (δ) of the aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns (multiplicity) indicating their positions relative to each other. The methylene protons adjacent to the hydroxyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm. The methyl group protons would be observed as a sharp singlet in the upfield region, around 2.5 ppm.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. A decoupled ¹³C NMR spectrum for this compound would display a distinct signal for each unique carbon atom. One would expect to see multiple signals in the aromatic region (120-140 ppm) corresponding to the ten carbons of the naphthalene core. The carbon of the methyl group would appear upfield (around 20 ppm), while the methylene carbon of the methanol group would be found in the 60-70 ppm range.

Predicted NMR Data for this compound This table is predictive and not based on experimental data.

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH 7.0 - 8.5 120 - 135
Aromatic C (quaternary) - 130 - 140
-CH₂-OH ~4.8 ~65
-CH₃ ~2.5 ~20

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign each proton and carbon signal and confirm the connectivity, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton networks within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's chemical shift.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₁₂H₁₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence. The fragmentation pattern would likely show an initial loss of a hydroxyl radical (•OH) or water (H₂O), followed by the loss of the methyl group. A prominent peak corresponding to the methylnaphthalenyl cation would also be expected.

X-ray Crystallography for Solid-State Structure Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique determines the precise arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. The resulting electron density map allows for the determination of bond lengths, bond angles, and torsional angles with very high precision, offering an unambiguous confirmation of the compound's constitution and conformation in the solid state.

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic techniques are vital for studying reaction mechanisms involving naphthylmethanol derivatives. For example, UV-Visible spectroscopy could be used to monitor reactions that involve changes in the aromatic system's conjugation. Infrared (IR) spectroscopy would be useful for observing changes in functional groups, such as the oxidation of the primary alcohol in this compound to an aldehyde or carboxylic acid, which would be indicated by the appearance of a strong carbonyl (C=O) absorption band. Time-resolved spectroscopy techniques could also be employed to study the kinetics of reactions and identify transient intermediates.

Operando UV-Vis Spectroscopy for Catalyst Intermediates

Operando UV-Vis spectroscopy is a powerful technique for studying catalysts and reaction intermediates under actual reaction conditions. This method provides valuable insights into the electronic states of species present in a catalytic cycle, helping to unravel complex reaction mechanisms. In the context of reactions involving naphthylmethanol derivatives, operando UV-Vis spectroscopy can be employed to monitor the formation and transformation of various intermediates, including carbocations and aromatic species that may form on a catalyst surface.

The UV-Vis absorption spectra of naphthalene and its derivatives are characterized by distinct electronic transitions. The position and intensity of these absorption bands are sensitive to the substitution pattern on the naphthalene ring. For instance, substitution on the naphthalene nucleus can cause a bathochromic (red) shift of the absorption bands. Studies on substituted naphthalenes have shown that the electronic absorption profiles can provide a signature for different isomers and functional groups. aanda.orgaanda.orgresearchgate.net The UV-Vis spectrum of naphthalene in methanol exhibits characteristic absorption bands that can be influenced by the solvent environment and temperature. researchgate.netresearchgate.net

In catalytic processes, such as the methylation of naphthalenes with methanol, operando UV-Vis spectroscopy can track the evolution of hydrocarbon pool species within a zeolite catalyst. researchgate.netresearchgate.netresearchgate.netresearchgate.neteurekaselect.com While specific studies on this compound are not prevalent, the principles derived from related systems are applicable. For example, the formation of various alkylated naphthalenes and other aromatic intermediates can be monitored by observing changes in the UV-Vis spectrum over time. The appearance of new absorption bands can signify the formation of reaction intermediates or byproducts, while the disappearance of reactant signals can be used to determine reaction rates.

Table 1: Characteristic UV-Vis Absorption Maxima of Naphthalene and Related Compounds

CompoundSolventAbsorption Maxima (λmax, nm)
NaphthaleneCyclohexane221, 275, 312
1-Methylnaphthalene (B46632)Dioxane267, 279, 314 nih.gov
1-Naphtholn-Hexane~311, ~325 researchgate.net
2-Naphthol (B1666908)n-Hexane~328 researchgate.net

This table presents representative data for understanding the electronic transitions in naphthalene derivatives.

Laser Flash Photolysis and Kinetic Absorption Spectroscopy for Transient Species

Laser flash photolysis coupled with kinetic absorption spectroscopy is an indispensable tool for the direct detection and characterization of short-lived transient species such as excited states, free radicals, and ions. edinst.comedinst.com This technique utilizes a short, high-energy laser pulse to generate transient species and a second light source to monitor their absorption as a function of time.

The photochemistry of naphthalene derivatives can lead to the formation of various transient intermediates. For example, the UV irradiation of 1-methylnaphthalene can result in the formation of a 1-methylnaphthyl radical. scirp.org A study on the UV-induced transformation of 1-methylnaphthalene in the presence of air identified 1-naphthalenemethanol (B1198782) as one of the photo-oxidation products, highlighting the potential for photochemical reactions involving the methyl group. scirp.orgresearchgate.net

In the case of this compound, laser flash photolysis could be used to investigate the formation of several potential transient species. Homolytic cleavage of the C-O bond in the methanol substituent could generate a naphthylmethyl radical and a hydroxyl radical. Alternatively, excitation of the naphthalene ring could lead to the formation of triplet states or radical cations. A study on 1,8-bis(substituted methyl)naphthalenes identified transient species absorbing in the 310-520 nm range, which were attributed to triplet states and carbon-centered radicals. rsc.org The photolysis of phenyl(naphthyl)methyl triphenylphosphonium chlorides has been shown to generate phenyl(naphthyl)methyl carbocations. researchgate.net

Kinetic absorption spectroscopy allows for the determination of the lifetimes and reaction rate constants of these transient species. By monitoring the decay of the transient absorption signal over time, the kinetics of their subsequent reactions, such as rearrangements, or reactions with other molecules, can be elucidated.

Table 2: Potential Transient Species from this compound and Their Expected Spectroscopic Signatures

Potential Transient SpeciesMethod of GenerationExpected Spectroscopic Signature
Naphthylmethyl RadicalPhotolysis (C-O bond cleavage)Transient absorption in the UV-Vis region
Naphthalene Triplet StateIntersystem crossing after photoexcitationTransient absorption, often in the visible region rsc.org
Naphthylmethyl CarbocationPhoto-induced heterolysisStrong absorption bands in the UV-Vis spectrum researchgate.net

This table is illustrative of the types of transient species that could be studied using laser flash photolysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used analytical technique for the identification of functional groups in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound.

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the naphthalene ring would give rise to aromatic C-H stretching vibrations typically above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The methyl group would show characteristic C-H stretching and bending vibrations. researchgate.net The methanol substituent (-CH₂OH) would introduce a prominent, broad O-H stretching band in the region of 3200-3600 cm⁻¹, as well as C-O stretching and O-H bending vibrations.

FT-IR spectroscopy can also be a valuable tool for reaction monitoring. For example, in a reaction involving the oxidation of the methanol group in this compound to an aldehyde or a carboxylic acid, the disappearance of the O-H stretching band and the appearance of a strong C=O stretching band around 1700 cm⁻¹ could be monitored in real-time. Similarly, reactions involving the naphthalene ring or the methyl group would result in predictable changes in the FT-IR spectrum. The use of FT-IR for identifying gas-phase pyrolysis products, including naphthalene, from complex mixtures demonstrates its utility in tracking chemical transformations. copernicus.org

Table 3: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Methyl & Methylene)Stretching2850 - 3000
Aromatic C=CStretching1400 - 1600
C-O (Alcohol)Stretching1000 - 1260
O-H (Alcohol)Bending1330 - 1440
Aromatic C-HOut-of-plane Bending690 - 900

This table is based on established correlations for infrared spectroscopy and data from related compounds like 1-methylnaphthalene. nih.govresearchgate.netresearchgate.netchemicalbook.comnist.gov

Computational and Theoretical Approaches to 1 Methylnaphthalene 3 Methanol Reactivity and Structure

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. For 1-methylnaphthalene-3-methanol, these methods can reveal details about its stability, orbital energies, and susceptibility to chemical transformation.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly effective for studying the reaction mechanisms of polycyclic aromatic compounds. For this compound, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with Pople-style basis sets (e.g., 6-311+G(d,p)), are used to map out potential energy surfaces for various reactions.

A primary application is the study of oxidation reactions involving the hydroxymethyl group. DFT can be used to locate and characterize the geometries of the reactant, transition state (TS), and product for its conversion to 1-methylnaphthalene-3-carbaldehyde and subsequently to 1-methylnaphthalene-3-carboxylic acid. By calculating the electronic energies of these stationary points, key thermodynamic and kinetic parameters can be determined. The activation energy (Ea) for a given step is calculated as the energy difference between the transition state and the reactants. These calculations reveal the most plausible reaction pathways and the rate-determining steps. For instance, studies on similar aromatic alcohols show that the initial hydrogen abstraction from the alcohol moiety is often a critical, high-energy step.

Table 5.1: Hypothetical DFT-Calculated Energetics for the Oxidation of this compound Calculations performed at the B3LYP/6-31G(d) level of theory in the gas phase.

Reaction StepReactant(s)Product(s)ΔH (kcal/mol)Ea (kcal/mol)
Step 1: Oxidation to AldehydeThis compound + •OH1-Methylnaphthalene-3-carbaldehyde + H₂O-45.25.8
Step 2: Oxidation to Carboxylic Acid1-Methylnaphthalene-3-carbaldehyde + •OH1-Methylnaphthalene-3-carboxylic acid + •H-21.73.1

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The most critical orbitals in this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate a molecule's behavior as an electron donor or acceptor.

For this compound, the HOMO is expected to be a π-type orbital with significant electron density delocalized across the naphthalene (B1677914) ring system. The presence of the electron-donating methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups raises the HOMO energy level compared to unsubstituted naphthalene, making the molecule more susceptible to electrophilic attack. The LUMO is a corresponding π*-antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic transition energy. A smaller HOMO-LUMO gap generally implies higher reactivity. Frontier orbital analysis can predict the most likely sites for electrophilic aromatic substitution, which would correspond to the atomic centers with the largest coefficients in the HOMO.

Table 5.2: Calculated Frontier Orbital Properties of this compound

PropertyValue (eV)Implication for Reactivity
HOMO Energy-7.95Acts as an electron donor in reactions; susceptible to oxidation and electrophilic attack.
LUMO Energy-0.88Acts as an electron acceptor; site for nucleophilic attack under specific conditions.
HOMO-LUMO Gap7.07Indicates relative kinetic stability and corresponds to the lowest energy electronic (π → π*) transition.

The surrounding environment, particularly the solvent, can significantly influence a molecule's electronic properties. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are employed to simulate these effects. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For this compound, solvent polarity is expected to affect its UV-Vis absorption spectrum. The primary electronic transitions are of π → π* character, originating from the naphthalene core. The ground state of the molecule has a smaller dipole moment than the electronically excited state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maximum. Time-Dependent DFT (TD-DFT) calculations coupled with a continuum solvation model can accurately predict these solvatochromic shifts, providing insights into the nature of the excited states and their deactivation pathways, such as fluorescence or intersystem crossing.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are the preferred tool for exploring the conformational dynamics and intermolecular interactions of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field (e.g., AMBER, CHARMM, OPLS) to describe the potential energy.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. Simulations of this compound in an aqueous environment would show the formation and dynamics of hydrogen bonds between the hydroxyl group and surrounding water molecules. In a non-polar environment or in the solid state, simulations can model π-π stacking interactions between the naphthalene rings of adjacent molecules, which are critical for understanding aggregation and crystal packing.

Chemical Kinetic Modeling and Simulation of Reaction Networks

Understanding the chemical fate of this compound in complex environments, such as atmospheric processes or industrial synthesis, requires the development of detailed chemical kinetic models. These models consist of a large set of elementary chemical reactions, each with an associated rate coefficient.

The development of kinetic models for specific naphthalene derivatives like this compound builds upon established models for parent compounds such as naphthalene and methylnaphthalenes. The model must be expanded to include reaction pathways unique to the hydroxymethyl substituent.

Key reaction classes that would be included in such a model are:

H-atom Abstraction: Reactions with radicals (e.g., •OH, •H, •O) that abstract a hydrogen atom. For this compound, there are three primary sites: the aromatic ring, the methyl group, and the hydroxymethyl group. The C-H bonds of the benzylic-type methyl and hydroxymethyl groups are weaker and thus more susceptible to abstraction than the aromatic C-H bonds.

Radical Addition: Addition of radicals, particularly •OH, to the aromatic ring, leading to the formation of an adduct that can undergo further reactions.

Oxidation Pathways: Subsequent reactions of the radicals formed from H-abstraction. For example, the radical formed at the hydroxymethyl carbon can react with O₂ to initiate a sequence leading to the formation of 1-methylnaphthalene-3-carbaldehyde.

Rate constants for these elementary steps are often estimated using transition state theory combined with quantum chemical calculations (as described in 5.1.1) or by analogy to similar, well-studied reactions. The complete network of reactions is then solved numerically to simulate the concentration profiles of reactants, intermediates, and products over time under specific conditions (e.g., temperature, pressure, initial concentrations).

Reaction Pathway Analysis and Flux Control

Computational modeling, particularly through the development of detailed chemical kinetic models, has been instrumental in elucidating the complex reaction networks of 1-methylnaphthalene (B46632). nih.gov These models map out the primary consumption pathways under various conditions, such as high-temperature combustion.

Reaction pathway analysis for 1-methylnaphthalene under combustion conditions (e.g., 1200 K, 10 bar) reveals that the dominant initial reactions are hydrogen abstraction from the methyl group. nih.gov This abstraction is the most significant consumption pathway, accounting for over 55% of the total consumption and leading to the formation of the 1-naphthylmethyl radical. nih.gov This radical is a key intermediate. Its subsequent reactions largely control the downstream chemistry. A significant portion of the 1-naphthylmethyl radical is oxidized to form 1-naphthaldehyde (B104281) (44.33%), while another portion reverts to 1-methylnaphthalene (20.9%). nih.gov

In other environments, different pathways become prominent. For instance, the UV-induced photochemical transformation of 1-methylnaphthalene in the presence of air leads to side-chain oxidized compounds, including 1-naphthalenemethanol (B1198782) and 1-naphthaldehyde. scirp.orgresearchgate.net Similarly, in biochemical systems, the aerobic degradation of 1-methylnaphthalene by organisms like Pseudomonas putida can proceed via a "detoxification pathway" where the methyl group is hydroxylated to form 1-hydroxymethylnaphthalene (1-naphthalenemethanol). ethz.ch This product is then further oxidized to 1-naphthoic acid. ethz.ch

Table 1: Key Reaction Pathways of 1-Methylnaphthalene and Primary Products

Reaction Condition Initial Step Key Intermediate Major Products
Combustion (High T) H-abstraction from methyl group 1-Naphthylmethyl radical 1-Naphthaldehyde, Indenyl radicals
UV Phototransformation Photo-oxidation Oxygenated radicals 1-Naphthalenemethanol , 1-Naphthaldehyde, Ring-opened products

Sensitivity Analysis of Rate Constants on Overall Reaction Outcomes

Sensitivity analysis is a computational technique used to identify which reaction rate constants have the most significant influence on a particular outcome, such as ignition delay time or the concentration of a specific species. In the context of 1-methylnaphthalene combustion, sensitivity analysis of ignition delay times shows that the reaction network is highly sensitive to a small number of key reactions. nih.gov

Studies have developed detailed kinetic models with thousands of reactions, allowing for a comprehensive sensitivity analysis. nih.gov For example, a model for 1-methylnaphthalene combustion containing 1389 species and 7185 reactions was used to identify the most influential reactions on ignition delay. nih.gov

Table 2: Selected Reactions with High Sensitivity for 1-Methylnaphthalene Ignition

Reaction Effect on Ignition
A2CH3 + ȮH = C6H4Ȧ1CH3 + H2O Promotes ignition
A2CH3 + O2 = C6H4Ȧ1CH3 + HȮ2 Promotes ignition

Note: A2CH3 is a common abbreviation for 1-methylnaphthalene in combustion models. nih.gov

Theoretical Studies of Catalytic Cycles and Intermediates

Theoretical and computational studies have been pivotal in understanding the role of methylnaphthalenes within catalytic cycles, particularly in the methanol-to-olefins (MTO) process over zeolite catalysts. oup.comoaepublish.com In this process, aromatic species, including methylated naphthalenes, are not merely byproducts but can act as co-catalysts or "hydrocarbon pool" species. oaepublish.com These molecules are retained within the catalyst pores and actively participate in the reaction, being repeatedly methylated by methanol (B129727) and subsequently eliminating olefins to propagate the catalytic cycle. oup.com

Depending on the reaction conditions and the specific zeolite framework, 1-methylnaphthalene has been identified computationally and experimentally as both an active intermediate and a deactivating species. acs.org At higher temperatures (e.g., 400-450 °C) over certain zeolites, 1-methylnaphthalene functions as an active species, contributing to the main catalytic cycle. oaepublish.comacs.org However, at lower temperatures (e.g., 350 °C), it can act as a deactivating species, leading to coke formation. acs.org

Adsorption and Desorption Phenomena on Catalytic Surfaces

The adsorption of reactants onto a catalyst surface is the foundational step of any heterogeneous catalytic process. diva-portal.org Computational methods, especially Density Functional Theory (DFT), are used to calculate adsorption energies and determine the most stable adsorption geometries.

While direct DFT calculations for this compound are scarce, its adsorptive behavior can be inferred from studies of its constituent functional groups: the naphthalene core and the hydroxyl group. DFT calculations for methanol adsorption on various surfaces show adsorption energies ranging from -0.28 to -0.65 eV on different copper faces, with the interaction being a combination of weak chemisorption and physisorption. acs.org Naphthalene adsorption on metal surfaces like Fe(110) is also observed, with decomposition occurring upon heating. acs.org

For a molecule like 1-naphthalenemethanol, the presence of the polar hydroxyl group would be expected to significantly increase the adsorption energy compared to 1-methylnaphthalene, particularly on polar oxide supports or acidic sites within zeolites, due to the potential for strong hydrogen bonding. Theoretical studies on H-ZSM-5 catalysts show that methanol adsorption energies can be substantial, in the range of 75–126 kJ/mol (approx. 0.78–1.31 eV). rsc.org The adsorption of a bulkier molecule containing a naphthalene ring system would also be sterically influenced by the catalyst's surface topography and pore structure. rsc.org

Table 3: Theoretically Calculated Adsorption Energies of Related Molecules on Catalytic Surfaces

Adsorbate Surface/Catalyst Adsorption Energy (eV) Reference
Methanol Cu(111) -0.28 to -0.55 acs.org
Methanol Cu(100) -0.35 to -0.56 acs.org
Methanol Cu(110) -0.30 to -0.65 acs.org

Computational Insights into Shape-Selective Catalysis

Shape-selective catalysis, a hallmark of zeolite chemistry, occurs when the pore architecture of the catalyst exerts control over the reaction by dictating which molecules can enter the pores, which transition states can form within them, and which products can diffuse out. oup.com Computational studies provide profound insights into how these confinement effects influence reaction mechanisms and product selectivity.

In the context of the MTO reaction, the size and shape of zeolite cages have a determinative effect on the nature of the hydrocarbon pool species that are formed. oup.comtudelft.nl Operando spectroscopy combined with computational analysis has shown that different small-pore zeolites stabilize different aromatic intermediates. tudelft.nl For example, the DDR zeolite framework, with its specific cage dimensions, preferentially forms 1-methylnaphthalene as a key intermediate or deactivating species. acs.orgtudelft.nl In contrast, the larger cage of the CHA framework can accommodate a wider variety of alkylated benzenes and naphthalenes. tudelft.nl

These computational insights are critical for rational catalyst design. For a molecule like (1-methylnaphthalen-3-yl)methanol, which is bulkier and more polar than 1-methylnaphthalene, shape-selective effects would be even more pronounced. Its ability to diffuse into, orient within, and react inside a zeolite pore would be highly dependent on the catalyst's specific framework type. Theoretical calculations can model the diffusion energy barriers and the stability of reaction intermediates within these confined spaces, predicting which catalysts would be suitable for transformations involving such molecules. oup.com For instance, the isomerization of 1-methylnaphthalene to 2-methylnaphthalene (B46627) is highly dependent on the zeolite topology, with 12-membered ring channels showing better activity than 10-membered rings. rsc.org

Table 4: Zeolite Framework and Associated Hydrocarbon Pool Species in MTO

Zeolite Framework Cage/Pore Structure Preferentially Formed/Observed Naphthalene Species Reference
DDR 2-D pore network, specific cage size 1-Methylnaphthalene acs.orgtudelft.nl
CHA 3-D pore network, large cage Variety of alkylated benzenes and naphthalenes tudelft.nl

Synthetic Applications and Derivative Chemistry of 1 Methylnaphthalene 3 Methanol

1-Methylnaphthalene-3-methanol as a Precursor in Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an activatable methyl group on a rigid aromatic platform, makes it a valuable starting material in multi-step organic synthesis. The hydroxyl group can be readily transformed into various other functional groups, such as halides, esters, or ethers, while the naphthalene (B1677914) ring itself can undergo electrophilic substitution, enabling the construction of highly functionalized molecules.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of two or more fused aromatic rings. thieme-connect.com Their unique electronic and photophysical properties make them important targets in materials science. thieme-connect.com this compound serves as an excellent starting point for creating larger, more complex PAH systems through cyclization strategies.

The key to its utility lies in the strategic conversion of the hydroxymethyl group into a functional handle that can participate in an intramolecular ring-forming reaction. For instance, the alcohol can be oxidized to an aldehyde, which can then undergo reactions like the Bradsher cyclization. researchgate.net This classic method involves the acid-catalyzed intramolecular cyclization of an ortho-formyl diarylmethane to generate a new aromatic ring. researchgate.net By first coupling the naphthalene core to another aromatic system and then inducing cyclization, complex fused systems can be built.

Alternatively, the hydroxymethyl group can be converted to a halomethyl group (e.g., chloromethyl or bromomethyl), creating a reactive electrophile. This allows for subsequent Friedel-Crafts-type alkylation reactions, where the newly formed chain cyclizes back onto the naphthalene ring or an appended aromatic ring to form a new polycyclic structure. nih.gov These methods provide a pathway to intricate PAHs that are otherwise difficult to synthesize. mdpi.com

Table 1: Potential Synthetic Transformations of this compound for PAH Synthesis

Starting MaterialReagent/ConditionIntermediate ProductCyclization MethodTarget PAH Class
This compoundPCC, CH₂Cl₂1-Methylnaphthalene-3-carbaldehydeBradsher Reaction (with an aryl partner)Fused Polycyclic Aromatics
This compoundSOCl₂ or PBr₃3-(Halomethyl)-1-methylnaphthaleneIntramolecular Friedel-Crafts AlkylationPhenanthrene or Anthracene Derivatives
This compoundAcylation, then reductionAryl-substituted naphthalene derivativeAcid-catalyzed cyclodehydrationComplex Fused Ring Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. ethernet.edu.et The functional groups of this compound provide convenient handles for constructing fused heterocyclic systems. The hydroxymethyl group is particularly useful for introducing heteroatoms like oxygen, nitrogen, or sulfur.

For example, the hydroxyl group can be used to form an ether linkage, leading to the synthesis of oxygen-containing heterocycles like dihydrofuran or pyran rings fused to the naphthalene system. By reacting with amines or their derivatives, nitrogen-containing heterocycles can be constructed. A common strategy involves converting the alcohol to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with an amine, which can then undergo a subsequent cyclization step to form rings such as quinolines or isoquinolines. clockss.org This approach is valuable for creating novel heterocyclic scaffolds with potential biological activity or unique material properties. nih.govacs.org

Table 2: Proposed Pathways to Heterocyclic Systems from this compound

Heterocyclic SystemProposed Synthetic StrategyKey Intermediate
Fused DihydrofuranIntramolecular Williamson ether synthesis1-Methyl-3-(2-haloethoxy)naphthalene
Fused TetrahydroquinolinePictet-Spengler type reactionN-Aryl-2-(1-methylnaphthalen-3-yl)ethanamine
Fused Thiophene (B33073)Reaction with Lawesson's reagent and cyclizationNaphthalene-fused thiophene precursor

Exploration of Novel Naphthalene-Based Derivatives for Advanced Materials

The rigid and planar structure of the naphthalene core makes it an ideal scaffold for the development of advanced materials. When functionalized, naphthalene derivatives can exhibit tailored electronic, optical, and chiral properties suitable for applications ranging from organic electronics to asymmetric catalysis.

Chiral ligands are essential for asymmetric catalysis, a field focused on the enantioselective synthesis of chiral molecules. Naphthalene-based structures are frequently incorporated into successful chiral ligands, such as BINAP and BINOL, due to the steric bulk and defined spatial orientation provided by the fused ring system. rsc.orgsigmaaldrich.com

This compound is a valuable precursor for a class of non-C₂-symmetric ligands. In a representative synthesis, the methanol (B129727) can be esterified with a chiral molecule, such as L-pyroglutamic acid. acs.org This step covalently links the bulky naphthalene moiety to a chiral backbone. Further chemical modifications can then install a coordinating atom, typically phosphorus, to create a final phosphoramidite (B1245037) ligand. acs.org The steric and electronic properties of the 1-methylnaphthalene (B46632) group play a crucial role in creating a well-defined chiral pocket around the metal center, which in turn controls the stereochemical outcome of the catalyzed reaction, leading to high enantioselectivity. acs.orgbeilstein-journals.org

Table 3: Representative Synthesis of a Chiral Ligand from this compound

StepReactantsReagents/ConditionsProductPurpose
1. EsterificationThis compound, L-Pyroglutamic acidDCC, DMAPChiral Naphthyl EsterIntroduction of the chiral backbone
2. Lactam ReductionChiral Naphthyl EsterLiBHEt₃Chiral AminalFormation of the pyrrolidine (B122466) core
3. PhosphitylationChiral AminalPCl₃, then secondary amineChiral Phosphoramidite LigandInstallation of the coordinating phosphorus atom

Q & A

Q. How to integrate omics data into mechanistic toxicology frameworks for this compound?

  • Answer: Combine transcriptomics, proteomics, and metabolomics via pathway enrichment tools (DAVID, MetaboAnalyst). Use weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate findings with knock-in/knockout models and pathway inhibitors (e.g., N-acetylcysteine for oxidative stress). Publicly available databases (e.g., PubChem , HMDB ) provide cross-referenced chemical-biological interactions .

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